2-(Chloromethyl)-5-methylphenol
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Overview
Description
2-(Chloromethyl)-5-methylphenol is an organic compound with the molecular formula C8H9ClO It is a derivative of phenol, where the hydrogen atom in the ortho position relative to the hydroxyl group is replaced by a chloromethyl group, and the hydrogen atom in the para position is replaced by a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-methylphenol can be achieved through several methods. One common approach involves the chloromethylation of 5-methylphenol (also known as p-cresol). This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds as follows:
C7H8O+CH2O+HCl→C8H9ClO+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chloromethylation process.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The phenolic hydroxyl group can be reduced to form corresponding ethers.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted phenols.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of ethers.
Scientific Research Applications
2-(Chloromethyl)-5-methylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-methylphenol depends on its specific application. In antimicrobial research, it is believed to disrupt microbial cell membranes or interfere with essential enzymatic processes. The chloromethyl group can react with nucleophilic sites in biological molecules, leading to the inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)phenol
- 4-(Chloromethyl)-2-methylphenol
- 2-(Bromomethyl)-5-methylphenol
Uniqueness
2-(Chloromethyl)-5-methylphenol is unique due to the specific positioning of the chloromethyl and methyl groups on the phenol ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
7405-11-0 |
---|---|
Molecular Formula |
C8H9ClO |
Molecular Weight |
156.61 g/mol |
IUPAC Name |
2-(chloromethyl)-5-methylphenol |
InChI |
InChI=1S/C8H9ClO/c1-6-2-3-7(5-9)8(10)4-6/h2-4,10H,5H2,1H3 |
InChI Key |
PJGQFSPUUDQIJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CCl)O |
Origin of Product |
United States |
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